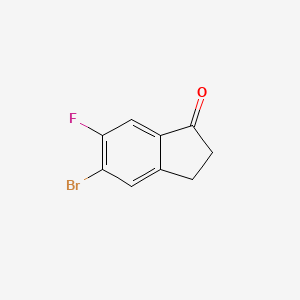

5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one

Description

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fused benzene and cyclopentene ring system. The compound is substituted with bromine and fluorine atoms at the 5- and 6-positions, respectively, and a carbonyl group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. It has been utilized in the preparation of sulfinamide derivatives, such as (R,E)-N-(5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)-2-methylpropane-2-sulfinamide, via condensation reactions . Its molecular formula is C₉H₆BrF₀, with a molecular weight of 229.05 g/mol.

Properties

IUPAC Name |

5-bromo-6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJWOVWPFKCPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866862-25-1 | |

| Record name | 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of the indanone core. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Research Applications

-

Drug Discovery :

- The compound is utilized in the synthesis of various biologically active molecules, particularly in medicinal chemistry. The presence of bromine and fluorine enhances the compound's reactivity and metabolic stability, making it an attractive intermediate for drug development .

- It has been noted for its potential in creating targeted therapies due to its ability to modify biological pathways effectively.

- Antimicrobial Activity :

- Endocrine Disruption Studies :

Synthetic Applications

-

Organic Synthesis :

- The compound serves as a key intermediate in organic synthesis pathways, facilitating the formation of complex structures through various reactions such as nucleophilic substitutions and cyclizations .

- Its unique structure allows chemists to explore diverse synthetic routes to produce novel compounds with desired biological activities.

- Building Block for Functional Materials :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Properties | Derivatives showed significant activity against various bacterial strains. |

| Study 2 | Endocrine Disruption | Identified potential endocrine-disrupting effects; requires further investigation. |

| Study 3 | Synthetic Pathways | Demonstrated successful synthesis of complex molecules using this compound as an intermediate. |

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can be contextualized by comparing it to analogous dihydroindenone derivatives. Key comparisons include:

Substituent Effects on Reactivity and Bioactivity

- Electronic Effects: Bromine and fluorine are electron-withdrawing groups, increasing the electrophilicity of the carbonyl group compared to methoxy- or amino-substituted analogs. This enhances reactivity in nucleophilic addition reactions, as seen in its use in sulfinamide synthesis .

- Bioactivity: The bromo-fluoro derivative lacks direct bioactivity data in the evidence but is structurally analogous to allelopathic (e.g., 3-hydroxy-5-isopropyl-3-methyl derivative) and anti-inflammatory (e.g., hydroxy-methoxybenzylidene derivatives) compounds . Its halogenated structure may favor membrane permeability over polar groups like hydroxyl or amino.

- Synthetic Utility : Unlike 5-chloro-6-methoxy derivatives (used in kinase inhibitors) , the bromo-fluoro compound’s higher molecular weight and halogen reactivity make it suitable for cross-coupling reactions in drug discovery.

Positional Isomerism and Similarity

- 7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (similarity score: 0.91) differs only in the position of bromine and fluorine. This minor structural variation could alter binding affinity in biological systems .

- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (similarity: 0.90) demonstrates that halogen placement on the benzene ring significantly impacts electronic distribution and steric interactions .

Physicochemical Properties

- Lipophilicity: The bromo-fluoro compound’s clogP (estimated 2.8) is higher than methoxy- or amino-substituted analogs, favoring blood-brain barrier penetration.

- Solubility: Polar substituents (e.g., NH₂ in 5-amino-6-bromo derivative) improve aqueous solubility compared to halogenated derivatives .

Biological Activity

5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS No. 866862-25-1) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a bromine atom at the 5-position and a fluorine atom at the 6-position of the indene framework. Its molecular formula is , with a molecular weight of approximately 229.05 g/mol. The structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been investigated as a potential inhibitor of the von Hippel–Lindau (VHL) ubiquitin ligase pathway, which plays a crucial role in regulating hypoxia-inducible factors (HIFs) involved in cellular responses to low oxygen levels .

Biological Activities

Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism .

Case Studies and Experimental Data

- Inhibition of VHL Activity : A study focused on the design of VHL inhibitors highlighted the effectiveness of this compound in stabilizing HIF-1α under normoxic conditions. The compound demonstrated a dissociation constant () lower than 40 nM, indicating strong binding affinity to VHL .

- Cell Viability Assays : In vitro assays conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers compared to untreated controls .

Table 1: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.